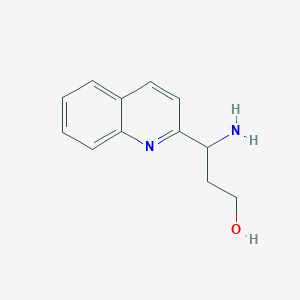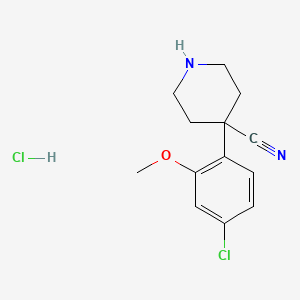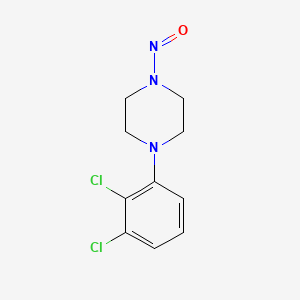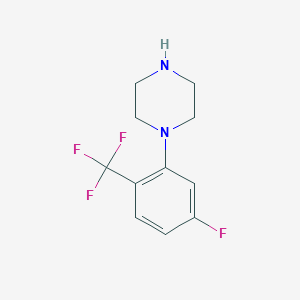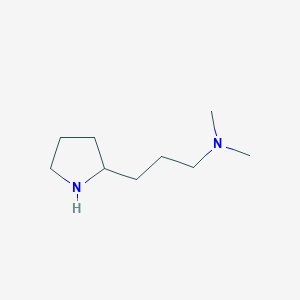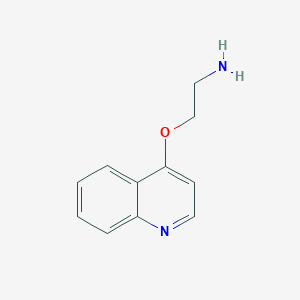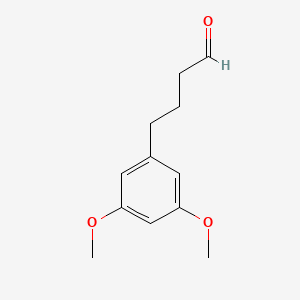
4-(3,5-Dimethoxyphenyl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethoxyphenyl)butanal is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of a butanal group attached to a 3,5-dimethoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)butanal can be achieved through the hydroformylation and hydrogenation of sinapyl alcohol. This process involves the use of cobalt and rhodium carbonyl complexes as catalysts. The reaction conditions typically include the use of carbon monoxide and hydrogen gases under controlled temperature and pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethoxyphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(3,5-Dimethoxyphenyl)butanoic acid.
Reduction: 4-(3,5-Dimethoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethoxyphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer research.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethoxyphenyl)butanal involves its interaction with various molecular targets. For example, in cancer research, it has been shown to interact with p68 RNA helicase, a member of the DEAD box family of RNA helicases. This interaction abrogates the β-catenin stimulated ATPase activity of p68, leading to the inhibition of tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)butanal
- 3-Hydroxy-2-(4-hydroxy-3,5-dimethoxybenzyl)propanal
- 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
Uniqueness
4-(3,5-Dimethoxyphenyl)butanal is unique due to its specific structural features, such as the presence of both methoxy groups and an aldehyde group on the phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
4-(3,5-dimethoxyphenyl)butanal |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-10(5-3-4-6-13)8-12(9-11)15-2/h6-9H,3-5H2,1-2H3 |
Clave InChI |
MLNUANVAFBVMEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CCCC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



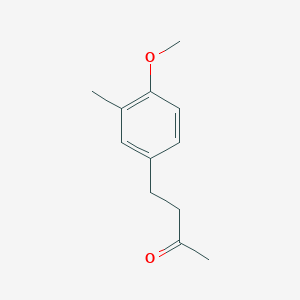
![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
